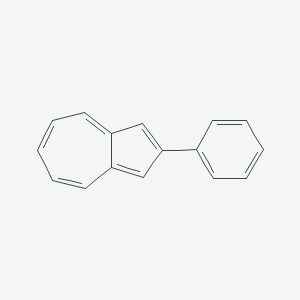
2-phenylazulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenylazulene is an aromatic hydrocarbon with a unique structure characterized by a fused system of five- and seven-membered rings. This compound is known for its intense blue color, which is quite distinct from its isomer, naphthalene, which is colorless . This compound has a molecular formula of C₁₆H₁₂ and a molecular weight of 204.27 g/mol . Its unique structure and properties make it an interesting subject of study in various fields of chemistry and material science.
Vorbereitungsmethoden
The synthesis of azulene derivatives, including 2-phenylazulene, often involves the use of 2H-cyclohepta[b]furan-2-ones as starting materials . One common method involves the reaction of these starting materials with olefins, active methylenes, enamines, and silyl enol ethers . For instance, the reaction of 2H-cyclohepta[b]furan-2-ones with silyl enol ethers through an [8+2] cycloaddition reaction can yield 2-arylazulenes . This method typically requires high temperatures, around 190°C, to achieve good to excellent yields .
Analyse Chemischer Reaktionen
2-phenylazulene undergoes various types of chemical reactions, including electrophilic substitution reactions at the 1- and 3-positions and nucleophilic addition reactions at the 2-, 4-, 6-, and 8-positions . Common reagents used in these reactions include olefins, active methylenes, enamines, and silyl enol ethers . Major products formed from these reactions include various azulene derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Azulene and its derivatives have found numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, azulene derivatives are used as colorimetric sensors for various analytes due to their unique absorption spectra . In biology and medicine, azulene derivatives have shown potential in anti-inflammatory, antibacterial, and anti-ulcer therapies . For instance, the sulfonate of 1-ethyl-5-isopropylazulene has been reported to exhibit high anti-ulcer activity . Additionally, azulene derivatives are being explored for their potential use in optoelectronic devices and organic electronics .
Wirkmechanismus
The mechanism of action of azulene, 2-phenyl- involves its interaction with various biological pathways. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, key mediators of inflammatory processes . This inhibition results in the compound’s anti-inflammatory effects. Additionally, azulene derivatives can interact with macrophages to stimulate the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) .
Vergleich Mit ähnlichen Verbindungen
2-phenylazulene can be compared with other similar compounds such as naphthalene, pentalene, and heptalene. While naphthalene is colorless, azulene is known for its intense blue color . Pentalene and heptalene, like azulene, are non-alternant non-benzenoid hydrocarbons that exhibit unique optical and electronic properties . azulene’s distinct structure, with its fused five- and seven-membered rings, sets it apart from these other compounds . Additionally, azulene derivatives have been shown to have unique applications in optoelectronics and medicinal chemistry, further highlighting their uniqueness .
Eigenschaften
CAS-Nummer |
19227-07-7 |
|---|---|
Molekularformel |
C16H12 |
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
2-phenylazulene |
InChI |
InChI=1S/C16H12/c1-3-7-13(8-4-1)16-11-14-9-5-2-6-10-15(14)12-16/h1-12H |
InChI-Schlüssel |
VUKMMANDBUENJS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=CC3=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=CC3=C2 |
Key on ui other cas no. |
19227-07-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















